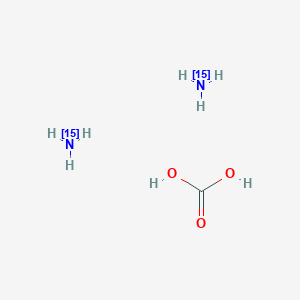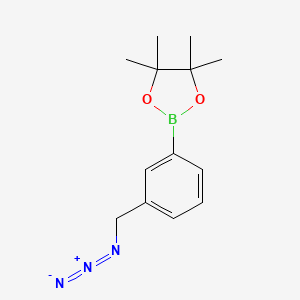![molecular formula C14H25NO3S2 B1528175 N-BOC-4-[1,3]dithian-4-hydroxy piperidine CAS No. 1227269-33-1](/img/structure/B1528175.png)
N-BOC-4-[1,3]dithian-4-hydroxy piperidine
Overview
Description
“N-BOC-4-[1,3]dithian-4-hydroxy piperidine” is a chemical compound with the molecular formula C10H19NO3 . It is a type of chemical intermediate .
Synthesis Analysis
The synthesis of a similar compound, N-boc-4-hydroxypiperidine, involves several steps . The process starts with 4-piperidone hydrochloride hydrate, which is then treated with distilled water and liquid ammonia. The mixture is extracted with toluene, dried with anhydrous magnesium sulfate, and vacuum filtered to obtain 4-piperidone . The 4-piperidone is then dissolved in methanol, sodium borohydride is added, and the mixture is refluxed . The reaction yield is high, and the method is cost-effective and simple to operate .Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine, a related compound, has been studied . It has been found that compounds with a substituted 4-piperidinol core can be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis
The synthesis of N-boc-4-hydroxypiperidine involves several chemical reactions, including the introduction of liquid ammonia, extraction with toluene, drying with anhydrous magnesium sulfate, and vacuum filtration . Other reactions include dissolving in methanol, adding sodium borohydride, refluxing, concentrating, adding dilute hydrochloric acid to regulate the pH value, and adding dichloromethane to separate out the water layer .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1-Boc-4-hydroxypiperidine, have been documented . It has a molecular weight of 201.26 and a melting point of 61-65 °C .Scientific Research Applications
Asymmetric Synthesis and Deprotonation Studies
- The asymmetric deprotonation of N-Boc-piperidine has been explored both experimentally and computationally, revealing insights into the selectivity and reaction mechanisms involved in such processes. For instance, the lithiation of N-Boc-piperidine with sec-BuL-(-)-sparteine shows moderate selectivity for the removal of the pro-S hydrogen, which is crucial for the asymmetric synthesis of piperidine derivatives (W. Bailey, P. Beak, S. T. Kerrick, Sunghoon Ma, & K. B. Wiberg, 2002).
Lithiation-Substitution Methods
- Research has also been conducted on the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine, leading to the enantioselective synthesis of compounds that contain a quaternary stereocenter, a feature prevalent in many bioactive molecules. Optimal conditions for such transformations have been identified, contributing to the methodology for synthesizing pharmaceutically relevant compounds (Nadeem S. Sheikh, Daniele Leonori, G. Barker, James D. Firth, K. Campos, A. Meijer, P. O’Brien, & I. Coldham, 2012).
Enantioselective Synthesis of Piperidines
- The enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones through conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes has been reported. This method provides a general route to these structures, which are integral to various pharmacologically active compounds (T. A. Johnson, D. Jang, B. Slafer, M. Curtis, & P. Beak, 2002).
Biocatalytic Processes
- The biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine, a chiral intermediate for pharmaceuticals like ibrutinib, has been developed, showcasing the potential of enzymes in asymmetric synthesis and the production of high-value chiral intermediates. Such processes offer environmentally friendly alternatives to traditional chemical syntheses and highlight the versatility of biocatalysis in organic synthesis (Lifeng Chen, Haiyang Fan, Yiping Zhang, Kai Wu, Hualei Wang, Jinping Lin, & D. Wei, 2017).
Mechanism of Action
Safety and Hazards
The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable and harmful if swallowed . It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is advised to avoid breathing its mist or vapors and to use it only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “N-BOC-4-[1,3]dithian-4-hydroxy piperidine” are not mentioned in the search results, it’s worth noting that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
tert-butyl 4-(1,3-dithian-2-yl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S2/c1-13(2,3)18-12(16)15-7-5-14(17,6-8-15)11-19-9-4-10-20-11/h11,17H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJBWXLVDMRTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2SCCCS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901149804 | |
| Record name | 1,1-Dimethylethyl 4-(1,3-dithian-2-yl)-4-hydroxy-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC-4-[1,3]dithian-4-hydroxy piperidine | |
CAS RN |
1227269-33-1 | |
| Record name | 1,1-Dimethylethyl 4-(1,3-dithian-2-yl)-4-hydroxy-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(1,3-dithian-2-yl)-4-hydroxy-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528092.png)
![trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester](/img/structure/B1528093.png)
![8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1528095.png)
![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1528097.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1528099.png)
![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528100.png)
![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-](/img/structure/B1528102.png)
![Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1528103.png)





